![molecular formula C15H13NO3 B028408 (S)-Ketorolac CAS No. 66635-92-5](/img/structure/B28408.png)
(S)-Ketorolac
Overview
Description
Synthesis Analysis
The synthesis of (S)-Ketorolac has been improved over time to enhance yield and reduce costs. Initially, Ketorolac is synthesized from pyrrole through a series of reactions, including benzoylation, N-hydrocarbylation, and C-hydrocarbylation, leading to an intermediate compound that undergoes cyclization and hydrolysis to produce Ketorolac with an overall yield of approximately 50.1% (Hua, 2002). Furthermore, a novel synthetic protocol has been developed involving asymmetric gold(I)-catalyzed cyclization of allyl alcohol with a pyrrole ring core, achieving high enantiomeric excess (ee) (Sasaki et al., 2020).
Molecular Structure Analysis
The molecular structure and spectroscopic properties of Ketorolac have been thoroughly investigated using various techniques, including FT-IR, FT-Raman, NMR, and UV-Visible spectroscopy. Computational methods, such as DFT, have been employed to optimize the molecular geometry and calculate vibrational frequencies, providing insight into the compound's electronic structure and chemical reactivity (Amul et al., 2020).
Chemical Reactions and Properties
Ketorolac exhibits ionophoretic properties for calcium ions, indicating its ability to induce mitochondrial Ca++ release without affecting the internal negative membrane potential or oxidative phosphorylation, showcasing a unique aspect of its chemical behavior (Chávez et al., 1993).
Physical Properties Analysis
The formulation and physicochemical characterization of buccoadhesive films containing Ketorolac have been explored, highlighting the influence of preparation methods, polymer types, and ratios on the physical and mechanical properties of the films. This study provides detailed insights into the physical attributes of Ketorolac formulations (Alanazi et al., 2007).
Chemical Properties Analysis
Quantum chemical analysis, molecular docking, and ADMET predictions have been conducted to understand Ketorolac's physicochemical properties better. These studies reveal its biochemical activity potential and provide a foundation for designing new analgesic agents (Moniruzzaman et al., 2018).
Scientific Research Applications
Oncological Outcome Improvement : Ketorolac is used during surgery for high-risk breast cancer patients as it shows promise in improving postoperative oncological outcomes (Forget et al., 2013).
Pain Management : It serves as an alternative to opioids for moderating severe postsurgical pain, treating acute musculoskeletal and other pain states, and managing ocular inflammatory conditions (Buckley & Brogden, 2012).
Analgesic Activity : Novel derivatives of Ketorolac have shown superior binding to active sites of receptors, reflecting their enhanced analgesic activity (Kadhim, Mohammed, & Albadr, 2020).
Postoperative Pain Treatment : It's used for treating pain after congenital heart surgery without increasing the risk of bleeding complications (Gupta et al., 2004).
Ocular Inflammation : Ketorolac tromethamine solution 0.5% is effective in suppressing postoperative anterior ocular inflammation after cataract extraction and intraocular lens implantation (Flach et al., 1988).
Knee Surgery Recovery : Intra-articular ketorolac reduces post-operative pain and inflammation in knee surgery (Solheim et al., 2018).
Neurosurgical Applications : Ketorolac is used in neurosurgical patients but requires cautious use due to its close to null effect on symptomatic bleeding requiring surgery (Magni et al., 2013).
Neonatal and Infant Use : While it's used as a short-term analgesic in neonates and infants after cardiac surgery, its safety in these populations is not well-documented (Moffett et al., 2006).
Environmental Toxicity : Ketorolac induces oxidative stress and genotoxicity in common carp Cyprinus carpio, showing effects that are time and concentration-dependent (Galar-Martínez et al., 2016).
Asthma and Allergy Concerns : Topical application of ketorolac can cause severe asthma in patients with aspirin or NSAID allergy, asthma, and nasal polyps (Sitenga et al., 1996).
properties
IUPAC Name |
(1S)-5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13/h1-7,11H,8-9H2,(H,18,19)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWKMVRBQXNZKK-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317534 | |
Record name | (-)-Ketorolac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Ketorolac | |
CAS RN |
66635-92-5 | |
Record name | (-)-Ketorolac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66635-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-Ketorolac | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066635925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Ketorolac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KETOROLAC, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H3TJ0A81K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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